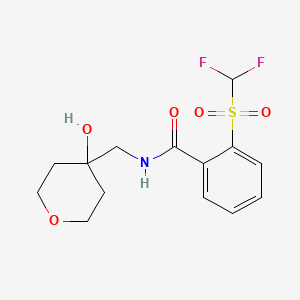
2-((difluoromethyl)sulfonyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((difluoromethyl)sulfonyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C14H17F2NO5S and its molecular weight is 349.35. The purity is usually 95%.
BenchChem offers high-quality 2-((difluoromethyl)sulfonyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((difluoromethyl)sulfonyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Boronic Acid Derivatives in Organic Synthesis
Boronic acid pinacol ester compounds, including our title compound, serve as crucial intermediates in organic synthesis. These compounds find applications in carbon-carbon coupling and carbon heterocoupling reactions . Their unique structure contributes to their biological activity and pharmacological effects. Notably, they have been employed in boron neutron capture therapy and as feedback control drug transport polymers in cancer treatment .
Arylboronic Acid in the Suzuki Reaction
Arylboronic acid, an economical and readily available nucleophile, plays a pivotal role in the Suzuki reaction. This versatile reaction allows for the synthesis of diverse organic compounds, making arylboronic acids indispensable in medicinal chemistry and other fields .
Fluorine-Containing Compounds in Drug Development
Fluorine-containing compounds exhibit remarkable properties in medicine. Among the top 200 globally sold drugs, 29 contain fluorine and have been FDA-approved. The strong electronegativity of fluorine enhances affinity to carbon, resulting in high biological activity, stability, and drug resistance. Our compound’s fluorine content aligns with this trend .
Amide Local Anesthetics and Cancer Treatment
Amide local anesthetics have widespread clinical use, particularly in cancer surgery. Research suggests that these anesthetics may benefit cancer treatment and hold promise for future applications. Investigating their effects on cancer cells and their potential therapeutic role is an active area of study .
Molecular Electrostatic Potential and Frontier Molecular Orbitals
Using density functional theory (DFT), researchers can explore the molecular electrostatic potential and frontier molecular orbitals of our title compound. These analyses reveal its unique structural characteristics, conformation, and specific physical and chemical properties. Such insights aid in understanding its behavior and potential applications .
Crystallographic and Conformational Studies
The single crystal structure of our compound, determined by X-ray diffraction, provides valuable information about its three-dimensional arrangement. Comparing DFT-optimized molecular structures with experimental X-ray values validates the accuracy of theoretical predictions. These studies enhance our understanding of the compound’s behavior and interactions .
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(4-hydroxyoxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO5S/c15-13(16)23(20,21)11-4-2-1-3-10(11)12(18)17-9-14(19)5-7-22-8-6-14/h1-4,13,19H,5-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPOOQRISKABHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((difluoromethyl)sulfonyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-fluorobenzyl)thio)-9-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2772695.png)
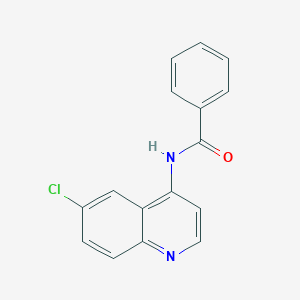
![N-(1-cyano-1-cyclopropylethyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2772699.png)
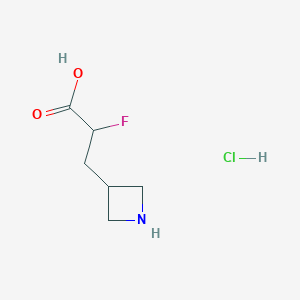
![6-acetyl-2-[(2-methoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2772702.png)
![(2Z)-8-methoxy-N-phenyl-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2772703.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2772704.png)
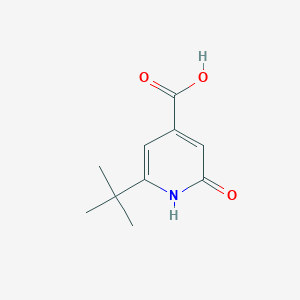
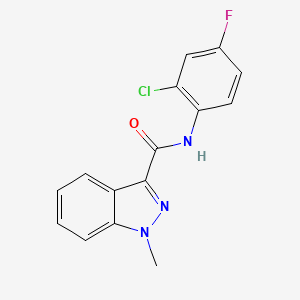

![6-Chloro-4-methyl-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2772709.png)

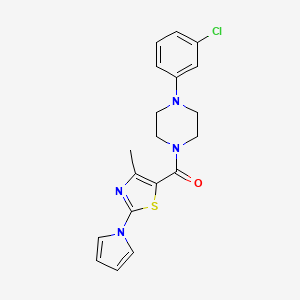
![3-benzyl-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2772715.png)